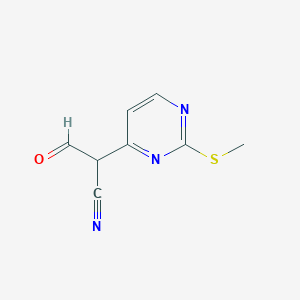

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile

Descripción general

Descripción

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile (CAS: 1111637-81-0, molecular formula: C₈H₇N₃OS) is a pyrimidine derivative featuring a methylthio (-SMe) substituent at the 2-position of the pyrimidine ring and a 3-oxopropanenitrile group at the 4-position. This compound serves as a critical intermediate in synthesizing heterocyclic compounds, particularly pyrazole derivatives.

Synthesis and Applications: The compound is synthesized via condensation reactions and is notably used to prepare (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. This involves reacting with (tetrahydrofuran-3-yl)hydrazine dihydrochloride in acetic acid at 80°C under nitrogen, followed by chiral chromatography to isolate enantiomers . Its oxopropanenitrile group facilitates cyclization reactions, making it valuable in medicinal chemistry for constructing bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile typically involves the reaction of 2-chloro-4-methylthiopyrimidine with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by cooling and isolation of the product through filtration or extraction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chloro group in the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in solvents like tetrahydrofuran or ethanol under an inert atmosphere.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Research indicates that 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile exhibits various biological activities, including:

1. Anticancer Activity

Preliminary studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

2. Antimicrobial Properties

The compound has exhibited antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

3. Enzyme Inhibition

There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts:

Mecanismo De Acción

The mechanism of action of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparación Con Compuestos Similares

Structural Features :

- The methylthio group contributes electron-donating effects via sulfur’s lone pairs.

- The 3-oxopropanenitrile group introduces reactivity at the ketone and nitrile positions.

- In derived compounds, the pyrimidine and pyrazole rings exhibit near coplanarity (dihedral angle: 6.4°), enhancing conjugation and hydrogen bonding (intramolecular N–H···N and intermolecular N–H···O interactions) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and structurally related pyrimidine derivatives:

Actividad Biológica

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

The molecular formula for this compound is with a molecular weight of 197.22 g/mol. The compound features a pyrimidine ring substituted with a methylthio group and a nitrile functional group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects against various tumor cell lines, including A431 vulvar epidermal carcinoma cells .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, particularly against Staphylococcus epidermidis, indicating potential applications in treating infections .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been identified:

- Inhibition of Cell Proliferation : Compounds with similar structures often interfere with cellular signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : The ability to trigger apoptotic pathways has been noted in several studies, suggesting that these compounds may promote programmed cell death in malignant cells .

- Antioxidant Activity : Some studies indicate that pyrimidine derivatives may possess antioxidant properties, potentially offering protective effects against oxidative stress in cells .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited cell proliferation in vitro, as measured by the MTT assay. Notably, the compound exhibited an IC50 value indicating effective concentration levels for therapeutic use .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of methylthio-substituted pyrimidines. The study revealed that certain derivatives exhibited potent activity against bacterial strains, suggesting their potential as novel antibacterial agents. The minimal inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics .

Data Tables

| Biological Activity | Compound Tested | Assay Type | Result |

|---|---|---|---|

| Anticancer | 2-(Methylthio)pyrimidine derivative | MTT assay | IC50 = 15 µM |

| Antimicrobial | Methylthio-pyrimidine analogs | MIC assay | MIC = 32 µg/mL against S. epidermidis |

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile?

The compound is synthesized via cyclocondensation reactions. A key method involves reacting 3-oxopropanenitrile derivatives with substituted hydrazines. For example:

- Hydrazine Reaction : Reacting this compound with (tetrahydrofuran-3-yl)hydrazine dihydrochloride in acetic acid under nitrogen at 80°C for 3 hours, followed by purification via flash chromatography (30–70% EtOAc/hexane) to yield intermediates .

- Alternative Pathway : Treatment with carbon disulfide and methyl iodide in basic conditions forms bis(methylthio) derivatives, as seen in benzofuran-based analogs .

Table 1: Synthetic Conditions Comparison

Q. Basic: How is this compound utilized as a building block in medicinal chemistry?

It serves as a key intermediate in synthesizing bioactive molecules:

- JAK1 Inhibitors : Incorporated into (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a selective JAK1 inhibitor .

- Immunomodulators : Used in delgocitinib, a spirocyclic compound with immunomodulatory properties .

- Antimicrobial Agents : Derivatives like bis(methylthio)acrylonitriles show antimicrobial activity .

Q. Advanced: What mechanistic insights explain its reactivity in cyclocondensation reactions?

The α,β-unsaturated ketone moiety enables nucleophilic attack by hydrazines, forming pyrazole rings. Key steps:

Hydrazine Attack : The carbonyl group undergoes nucleophilic addition by hydrazine, followed by dehydration to form the pyrazole core.

Stereoselectivity : Chiral separation (e.g., Chiralpak column with methanol) achieves enantiomeric excess (99% ee) via hydrogen bonding between the amino group and pyrimidine N-atom .

Byproduct Management : Refluxing with aqueous Na₂CO₃/EtOAc removes acidic impurities .

Q. Advanced: How are structural and stereochemical properties characterized?

- X-Ray Crystallography : Resolves absolute configuration (e.g., R-configuration in tetrahydrofuran derivatives). Crystal parameters: Space group P2₁2₁2₁, a = 15.479 Å, b = 7.1217 Å, c = 11.7802 Å .

- Spectroscopy : ¹H/¹³C NMR confirms regioselectivity, while IR identifies nitrile (C≡N) and carbonyl (C=O) stretches .

- Chiral HPLC : Validates enantiopurity using methanol elution on Chiralpak columns .

Q. Advanced: How do researchers address contradictions in spectral data during characterization?

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing tautomers in pyrazole derivatives) .

- Computational Modeling : Hirshfeld analysis and density functional theory (DFT) assess intermolecular interactions and electronic properties .

Q. Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium carbonate and dispose via hazardous waste protocols .

Q. Advanced: What strategies optimize reaction yields in large-scale syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Maintain 80°C to balance reaction rate and byproduct formation .

- Catalytic Additives : Use piperidine in Knoevenagel condensations to accelerate enolate formation .

Q. Advanced: How is this compound applied in studying enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values against targets like JAK1 using fluorescence polarization .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes in spirocyclic scaffolds .

Q. Basic: What are the storage conditions to ensure compound stability?

- Temperature : Store at –20°C under inert gas (N₂ or Ar).

- Light Sensitivity : Protect from light using amber glass vials .

Q. Advanced: How does steric hindrance influence its reactivity in nucleophilic substitutions?

The pyrimidine ring’s methylthio group creates steric bulk, directing nucleophilic attacks to the α-carbon of the ketone. Computational studies (e.g., Mulliken charges) quantify electronic effects on reaction sites .

Propiedades

IUPAC Name |

2-(2-methylsulfanylpyrimidin-4-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-13-8-10-3-2-7(11-8)6(4-9)5-12/h2-3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBRYXOTQFSZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676938 | |

| Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111637-81-0 | |

| Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.